N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-acetamidobenzamide
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Overview
Description
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-acetamidobenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a piperidine ring, and a benzamide group. These functional groups could potentially allow for a variety of interactions and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole, piperidine, and benzamide groups. Thiadiazoles, for example, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Antimicrobial and Antifungal Activities
A study by Anuse et al. (2019) synthesized derivatives of 2-aminobenzothiazoles and evaluated them for antimicrobial activity, demonstrating significant effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This research highlights the potential of these compounds in addressing antibiotic resistance, a growing global health concern (Anuse et al., 2019).
Mokhtari and Pourabdollah (2013) identified N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives with significant antimicrobial activities, particularly against fungi, indicating the role of specific substituents in enhancing efficacy (Mokhtari & Pourabdollah, 2013).
Antitumor Evaluation
Hamama et al. (2005) investigated fluoro substituted benzo[b]pyran derivatives for their anti-lung cancer activity, providing a foundation for the development of new cancer therapeutics. This study showcases the potential of structural modifications in thiadiazole derivatives for enhancing anticancer properties (Hamama et al., 2005).
Enzyme Inhibition and Biological Activities
The utility of thiadiazole derivatives in enzyme inhibition was demonstrated by Gokcen et al. (2016), who synthesized sulfonamide derivatives targeting carbonic anhydrase I and II. These enzymes play crucial roles in physiological processes, and their inhibition can be leveraged for therapeutic purposes (Gokcen et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-11(22)18-13-4-2-12(3-5-13)16(23)19-14-6-8-21(9-7-14)15-10-17-24-20-15/h2-5,10,14H,6-9H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTUERGJZVAIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-acetamidobenzamide |
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